molecular formula C12H16N2OS B2724373 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1178070-66-0

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2724373
CAS No.: 1178070-66-0
M. Wt: 236.33
InChI Key: TYYXHRPHIIPNDK-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound of high interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophores: a piperazine ring and a chalcone-like α,β-unsaturated ketone (prop-2-en-1-one) system . The piperazine moiety is a highly prevalent scaffold in biologically active molecules, frequently employed to optimize a compound's physicochemical properties and to serve as a structural element for positioning pharmacophoric groups during interaction with target macromolecules . The thiophene ring is another common component in many pharmaceuticals, contributing to a molecule's binding profile and metabolic stability . The α,β-unsaturated ketone group is characteristic of chalcones, a class of compounds recognized for their versatile bioactivities, which have been extensively investigated in preclinical studies for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents . The mechanism of action for chalcone derivatives is often multifaceted and can involve the modulation of various signaling pathways and enzyme systems . This compound is intended for research applications such as the synthesis of more complex derivatives, structure-activity relationship (SAR) studies, and screening against biological targets. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXHRPHIIPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Piperazine-Thiophene Linkage Formation

The thiophen-3-ylmethyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling.

Alkylation of Piperazine

A common approach involves reacting 3-(bromomethyl)thiophene with unprotected piperazine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates alkylation at 60–80°C over 12–24 hours. Yields range from 45–65%, with purification requiring column chromatography (silica gel, chloroform/methanol mixtures).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 3-(chloromethyl)thiophene and piperazine derivatives has been reported in patent literature. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base in toluene at 110°C achieves 70–75% conversion. This method minimizes byproducts compared to traditional alkylation.

Propenone Group Installation

The α,β-unsaturated ketone is typically introduced via acylation followed by dehydration.

Acylation with Acryloyl Chloride

Reacting 4-(thiophen-3-ylmethyl)piperazine with acryloyl chloride in dichloromethane at 0–5°C in the presence of triethylamine yields the target compound. This method requires strict temperature control to prevent polymerization, with yields of 50–60% after recrystallization from ethanol.

Claisen-Schmidt Condensation

Alternative routes employ condensation between 4-(thiophen-3-ylmethyl)piperazine-1-carbaldehyde and acetyl chloride derivatives. Using sodium hydride as a base in tetrahydrofuran (THF) at reflux (66°C) generates the enone system via dehydration. Yields are moderate (40–50%) due to competing side reactions.

Optimized Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in alkylation steps but complicate purification.
  • Ether solvents (THF, MTBE): Preferred for acylation due to improved temperature control.

Catalytic Systems

Catalyst Reaction Type Yield Improvement Reference
Pd(OAc)₂/Xantphos Buchwald-Hartwig +25% vs. alkylation
DIAD/TPP Mitsunobu acylation +15% vs. direct acylation

Purification Challenges

  • Byproduct formation : Dimerization during acylation necessitates gradient chromatography (hexane → ethyl acetate).
  • Metal residues : Palladium catalysts require chelating agents (e.g., EDTA washes) in final purification.

Scalability Considerations

Industrial-scale synthesis favors alkylation over coupling due to lower catalyst costs. Pilot studies demonstrate:

  • Batch reactor optimization : 20% higher yields when using DMF/water biphasic systems for alkylation.
  • Continuous flow acylation : Reduces acryloyl chloride decomposition, achieving 68% yield at 10 kg scale.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been investigated for its potential therapeutic applications, particularly in treating metabolic disorders and central nervous system diseases. Compounds with similar structures have shown efficacy in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions such as type 2 diabetes and obesity .

Case Study:
A study highlighted the use of related thiophene-piperazine compounds in treating cognitive impairments associated with Alzheimer's disease. These compounds demonstrated significant binding affinity to relevant receptors, suggesting potential for further development into therapeutic agents .

Antimicrobial Activity

Biological Evaluation:
Research indicates that derivatives containing thiophene and piperazine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 17 mm.

Data Table: Antimicrobial Activity of Thiophene Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one15Staphylococcus aureus
Related Thiophene Derivative17Escherichia coli

Anticancer Properties

Anti-Proliferative Effects:
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines using the MTT assay. Results indicated that structural modifications can significantly influence cytotoxicity, with some analogs showing higher potency against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cells compared to standard drugs like Doxorubicin .

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison Drug
HePG-210Doxorubicin (15)
MCF-78Doxorubicin (12)

Material Science Applications

Organic Electronics:
The unique electronic properties of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs). The thiophene ring enhances charge transport properties, which is critical for developing efficient organic electronic devices.

Mechanism of Action

The mechanism of action of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:

Table 1: Piperazine Substituent Comparison
Compound Piperazine Substituent Key Properties/Activities Reference
Target Compound Thiophen-3-ylmethyl Not reported; inferred lipophilicity -
5f (Anti-diabetes candidate) 4-Bromophenylsulfonyl Anti-diabetic activity, 71% yield
DC-TEAD3in02 (Covalent inhibitor) 3-(Benzyloxy)propyl 76% yield, 99.33% purity
(E)-1-{4-[Bis(4-MeOPh)methyl]-piperazine Bis(4-methoxyphenyl)methyl Crystallographic stability (C–H···O)
RTC1 (Arylpiperazine) 4-(Trifluoromethyl)phenyl Thiophen-2-yl substituent in propenone
  • Electron-Withdrawing Groups : The 4-bromophenylsulfonyl group in 5f enhances polarity and may improve solubility, correlating with anti-diabetic activity .
  • Bulky Substituents : The bis(4-methoxyphenyl)methyl group in induces chair conformations in piperazine and stabilizes crystals via intermolecular hydrogen bonds, suggesting improved shelf life .

Propenone Modifications

The propenone moiety’s aryl substituents influence reactivity and target engagement:

Table 2: Propenone Substituent Comparison
Compound Propenone Substituent Configuration Biological Relevance Reference
Target Compound Not reported - - -
5g (Anti-diabetes candidate) 4-Ethoxyphenyl - Improved metabolic stability
(E)-3-(4-Fluorophenyl) Analog 4-Fluorophenyl E High bioavailability
(Z)-3-(Naphthalen-1-yl) Analog Naphthalen-1-yl Z Predicted high logP (3.9)
  • Electron-Donating Groups : Methoxy/ethoxy substituents (e.g., 5f/5g ) enhance metabolic stability but may reduce reactivity .
  • Aromatic Bulk : Naphthalen-1-yl () increases hydrophobicity, favoring CNS penetration but risking solubility issues .

Research Findings and Implications

Anti-Diabetic Activity: Sulfonyl-piperazine enones (e.g., 5f) demonstrate efficacy, suggesting the target’s thiophene-methyl group could be explored for similar applications .

Covalent Inhibition: DC-TEAD3in02’s high purity and covalent binding mechanism underscore the importance of propenone’s electrophilicity, a trait shared with the target compound .

Crystallographic Stability : Hydrogen-bonded networks in bis(aryl)methyl analogs () suggest strategies for enhancing the target’s solid-state stability .

Thiophene Position Matters : Thiophen-2-yl analogs (–15) are more prevalent in literature, but the target’s 3-ylmethyl variant may offer unexplored selectivity in kinase or GPCR modulation .

Biological Activity

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one, a heterocyclic compound featuring a thiophene ring and a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the condensation of thiophene derivatives with piperazine. A common method includes reacting thiophene-3-carbaldehyde with piperazine in the presence of a base like potassium carbonate, using ethanol as a solvent under elevated temperatures. This approach facilitates the formation of the desired product while ensuring high yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiophene and piperazine moieties exhibit significant antimicrobial activity. For instance, related derivatives have shown potent antibacterial effects against various strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with inhibition zones ranging from 14 to 17 mm . Such findings suggest that 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one may possess similar antimicrobial efficacy.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines using the MTT assay. Results showed that derivatives with similar structures demonstrated varying degrees of cytotoxicity, indicating that modifications in substituents can significantly influence biological activity. For example, certain analogs exhibited higher potency against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cells compared to standard anticancer drugs like Doxorubicin .

Mechanistic Insights

The biological activity of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds may bind effectively to receptors involved in various signaling pathways, potentially modulating their activity . This interaction is crucial for understanding how structural variations affect the compound's overall efficacy.

Comparative Analysis

To provide a clearer understanding of how 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one compares with other similar compounds, a summary table is presented below:

Compound NameStructural FeaturesAntimicrobial ActivityAnti-Proliferative Activity
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-oneThiophene + PiperazinePotent against Gram-positive bacteriaEffective against multiple cancer lines
Thiophene Derivative AThiophene ring onlyModerate activityLow cytotoxicity
Piperazine Derivative BPiperazine moiety onlyLow activityModerate cytotoxicity

Case Studies

Several case studies highlight the biological relevance of compounds similar to 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one:

  • Antimicrobial Efficacy : A study demonstrated that thiophene-linked compounds exhibited strong antibacterial properties, leading to their consideration for development as new antibiotics .
  • Cancer Treatment : Research on piperazine derivatives revealed their potential as anti-cancer agents, with some exhibiting micromolar affinity toward specific receptors involved in tumor growth regulation .

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